molecular formula C14H22N2O2 B1332820 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine CAS No. 401802-32-2

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine

Cat. No.: B1332820
CAS No.: 401802-32-2
M. Wt: 250.34 g/mol
InChI Key: BUHJPPXYZRKQBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine typically involves the reaction of 3-(3-methoxy-phenoxy)-propyl bromide with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperazine ring, leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can be compared to other similar compounds, such as:

    Phenoxy acetic acid derivatives: These compounds share the phenoxy group but differ in their overall structure and functional groups.

    Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)-piperazine and 1-(2-methoxyethyl)-piperazine have similar structures but different substituents.

The uniqueness of this compound lies in its specific combination of the phenoxy and piperazine groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHJPPXYZRKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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